Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane
Description
Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted ethyl group, which is further bonded to a phenylselanyl group
Properties
CAS No. |
61634-66-0 |
|---|---|
Molecular Formula |
C17H22SeSi |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
trimethyl-(1-phenyl-1-phenylselanylethyl)silane |
InChI |
InChI=1S/C17H22SeSi/c1-17(19(2,3)4,15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
SUJPRFUPLLMGBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)([Si](C)(C)C)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane typically involves the reaction of phenylselanyl chloride with a suitable organosilicon reagent under controlled conditions. One common method involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential as a selenium donor in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and selenium centers. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with electrophilic or nucleophilic species, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the phenylselanyl group.
Trimethylsilyl derivatives: Compounds with similar trimethylsilyl groups but different substituents.
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